molecular formula C31H32Br2N6O B1206450 Cain quinolinium CAS No. 42013-69-4

Cain quinolinium

Cat. No. B1206450
CAS RN: 42013-69-4
M. Wt: 664.4 g/mol
InChI Key: OIPLMVLJMKFSDI-UHFFFAOYSA-N
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Description

Cain quinolinium is a type of quinolinium salt . Quinolinium salts are a widespread group of cationic surfactants with numerous applications in various branches of industry and research . They usually consist of a hydrophilic part represented by a quaternary nitrogen moiety and a hydrophobic part represented by a long alkyl chain .


Synthesis Analysis

The preparation of quinoline-derived cationic surface active agents differing in the length of the side alkyl chains (from C8 to C20) has been described . An HPLC method was successfully developed for distinction of all members of the series of prepared long-chain quinolinium derivatives .


Molecular Structure Analysis

The molecular formula of quinolinium is C9H7N . Its average mass is 130.166 Da and its mono-isotopic mass is 130.065125 Da . The structure of quinolinium involves a nitrogen atom in the heteroaromatic system .


Chemical Reactions Analysis

Quinolinium and its derivatives have been widely studied and used in a variety of cyclization reactions due to their air stability, ease of use, and high efficiency . Sulfur- and nitrogen-based pyridinium and quinolinium 1,4-zwitterions, types of emerging heteroatom-containing synthons, have attracted much attention from chemists .


Physical And Chemical Properties Analysis

Quinoline, from which quinolinium is derived, is a colorless, hygroscopic, weakly basic liquid with a characteristic unpleasant odor . It turns brown on exposure to light and absorbs as much as 22% water . Its melting/freezing point is -15 °C .

Scientific Research Applications

Chemotherapeutic Applications

Cain Quinolinium (NSC 176319) has been studied for its potential as a chemotherapeutic agent. It exhibits cytotoxic properties against both murine L1210 leukemia cells and bone marrow progenitor cells. Interestingly, at non-toxic concentrations, Cain Quinolinium can protect these cells against the cytotoxicity of mechlorethamine, another chemotherapeutic agent. This dual role of Cain Quinolinium, both as a cytotoxic agent and a protective agent against cytotoxicity, demonstrates its potential in combination chemotherapy. Research has shown that a combination of Cain Quinolinium and mechlorethamine led to a significant increase in long-term survivors in mice with murine L1210 leukemia, compared to each drug used alone (Naujokaitis Sa, 1981).

Binding to Tissue Lipid Extracts

Cain Quinolinium (NSC 113089) also shows an affinity for binding to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. This binding is saturable and can be displaced by agents like spermine, spermidine, calcium ions, and protons. The study of such binding properties is significant as it helps in understanding the drug's interaction with biological systems, potentially leading to better drug design and targeting strategies (Yesair, Callahan, Mccomish, & Taylor, 1979).

Interaction with Quadruplex DNA

Cain Quinolinium (NSC 176319) has been identified as a molecule that selectively binds to quadruplex DNAs. The use of enhanced hydroxyl radical cleavage protocol and NMR methods has provided insights into its structural interaction with quadruplex DNA. This research is crucial for developing therapeutics and research tools targeting specific quadruplex DNAs, as Cain Quinolinium exhibits selective binding and disruption of hydrogen bonding in these structures (Ranpura, Białońska, & Bolton, 2014).

Nickel-Catalyzed Cross-Coupling Reactions

Cain Quinolinium ions have been utilized in asymmetric, Ni-catalyzed Suzuki cross-coupling reactions to yield dihydroquinolines. The Ni-iminium activation mode in this process is a mild pathway to generate enantioenriched products from racemic starting materials. Such chemical processes are significant for synthetic chemistry, particularly in the development of novel compounds with potential pharmacological applications (Shields, Ahneman, Graham, & Doyle, 2014).

Safety And Hazards

Quinolinium dichromate, a type of quinolinium salt, is considered hazardous . It may intensify fire, cause an allergic skin reaction, and may cause cancer . It is toxic if swallowed and harmful in contact with skin .

Future Directions

Quinolinium-based fluorescent reagents have been prepared for modification of cysteine-containing peptides and proteins . These reagents have shown potential as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli .

properties

IUPAC Name

4-[(6-amino-1-ethylquinolin-1-ium-4-yl)amino]-N-[4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O.2BrH/c1-3-36-18-15-27(16-19-36)33-24-10-12-26(13-11-24)35-31(38)22-5-8-25(9-6-22)34-29-17-20-37(4-2)30-14-7-23(32)21-28(29)30;;/h5-21H,3-4,32H2,1-2H3,(H,35,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLMVLJMKFSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)CC)N.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cain quinolinium

CAS RN

42013-69-4
Record name Cain quinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DW Yesair, M Callahan, MF McComish… - Cancer biochemistry …, 1979 - europepmc.org
The binding characteristics of the cancer chemotherapeutic Cain's quinolinium 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl) amino] phenyl] carbamoyl]-anilino]-quinolinium …
Number of citations: 5 europepmc.org
SA Naujokaitis - Research communications in chemical pathology …, 1981 - europepmc.org
… mice with the combination of Cain's Quinolinium and mechlorethamine at a mole ratio of 1:1 resulted in 100% long term survivors compared to 50% with Cain's Quinolinium alone or 0% …
Number of citations: 2 europepmc.org
RK Johnson, MP Chitnis, WM Embrey… - Cancer Treat …, 1978 - books.google.com
… P388/ADR was partially cross-resistant to a terephthalanilide derivative and to Cain's quinolinium. Complete crossresistance was evident to the plant products, taxol and bouvardin, and …
Number of citations: 245 books.google.com
RF Taylor, LA Teague, DW Yesair - Cancer Research, 1981 - AACR
… Two supports were made (Chart 1) by linking either the Cain quinolinium NSC 113089 or the polyamine spermidine to Sephadex LH-20 through succinylaminoalkyl side chains. The …
Number of citations: 28 aacrjournals.org
RK Johnson, WS Howard - European Journal of Cancer and Clinical …, 1982 - Elsevier
A subline of P388 lymphocytic leukemia resistant to 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) was obtained by serial ip passage of tumor cells in mice treated ip with …
Number of citations: 37 www.sciencedirect.com
H Ranpura, D Bialonska, PH Bolton - PLoS One, 2014 - journals.plos.org
Structural information on the complexes of drug like molecules with quadruplex DNAs can aid the development of therapeutics and research tools that selectively target specific …
Number of citations: 3 journals.plos.org
DW Yesair - Experimental and Clinical Progress in Cancer …, 1985 - Springer
… The binding characteristics of the Cain's quinolinium, NSC 113089, to lipid extracts of tissues from rats would further indicate that the macromolecular lipids are similar but not equivalent …
Number of citations: 3 link.springer.com
F LEGNANI - Rassegna Giuliana di Medicina, 1955 - europepmc.org
… Cain's quinolinium (NSC 176319): protection of murine L1210 leukemia cells and bone marrow progenitor cells against mechlorethamine cytotoxicity and its application to combination …
Number of citations: 2 europepmc.org
H Hemmi - Research Communications in Chemical Pathology and …, 1981 - europepmc.org
Cytotoxicities of cytosine arabinoside (Ara C) and showdomycin to murine L1210 leukemia cells was prevented by a nucleoside transport inhibitor, cimicifugoside. Ara C toxicity to bone …
Number of citations: 3 europepmc.org
SA Naujokaitis, JM Fisher… - … in Chemical Pathology and …, 1981 - europepmc.org
Ethanol mustard, 2-[bis (2-chloroethyl) amino] ethanol-picrate, was approximately one tenth as cytotoxic as mechlorethamine toward both murine bone marrow progenitor cells and …
Number of citations: 1 europepmc.org

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